Cas no 2229326-18-3 (3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide)

3-Chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide is a substituted benzene sulfonamide derivative characterized by its unique chloro, ethoxy, and methoxy functional groups. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate. The presence of electron-donating alkoxy groups and an electron-withdrawing sulfonamide moiety enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its structural features make it suitable for further derivatization, particularly in the development of bioactive molecules or specialty chemicals. The compound’s stability and well-defined functionalization offer advantages in precision synthesis, enabling tailored modifications for targeted applications in medicinal chemistry or material science.
3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide structure
2229326-18-3 structure
Product Name:3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide
CAS No:2229326-18-3
MF:C9H12ClNO4S
MW:265.71388053894
CID:5808652
PubChem ID:165860329
Update Time:2025-06-23

3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide
    • 2229326-18-3
    • EN300-2002254
    • Inchi: 1S/C9H12ClNO4S/c1-3-15-8-5-6(16(11,12)13)4-7(10)9(8)14-2/h4-5H,3H2,1-2H3,(H2,11,12,13)
    • InChI Key: LAUHPEDCDOXSJU-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=C1OC)OCC)S(N)(=O)=O

Computed Properties

  • Exact Mass: 265.0175567g/mol
  • Monoisotopic Mass: 265.0175567g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 87Ų

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Additional information on 3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide

3-Chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide (CAS No. 2229326-18-3): An Overview

3-Chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide (CAS No. 2229326-18-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound, characterized by its unique structural features, has shown promising properties in various biological and chemical contexts. This article aims to provide a comprehensive overview of 3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide, including its chemical structure, synthesis methods, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

3-Chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative with a molecular formula of C10H12ClNO4S and a molecular weight of 277.72 g/mol. The compound features a benzene ring substituted with a chlorine atom at the 3-position, an ethoxy group at the 5-position, and a methoxy group at the 4-position. The sulfonamide functional group is attached to the benzene ring at the 1-position. These structural elements contribute to the compound's unique chemical properties and biological activities.

The physical properties of 3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide include a melting point of approximately 160°C and a solubility profile that varies depending on the solvent used. It is generally more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol compared to water. These properties make it suitable for various experimental conditions in both laboratory and industrial settings.

Synthesis Methods

The synthesis of 3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-chloro-5-ethoxy-4-methoxybenzenesulfonyl chloride with ammonia or an amine derivative under controlled conditions. This reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired sulfonamide product.

An alternative approach involves the use of sulfonation reactions followed by amide formation. For instance, starting from 3-chloro-5-ethoxy-4-methoxybenzene, the compound can be sulfonated using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H). The resulting sulfonyl chloride can then be reacted with ammonia or an appropriate amine to yield 3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide.

Biological Activities and Mechanisms of Action

3-Chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of the key areas of interest is its anti-inflammatory properties. Recent research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in vitro and in vivo models.

The mechanism by which 3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide exerts its anti-inflammatory effects is not yet fully understood, but it is believed to involve modulation of nuclear factor-kappa B (NF-kB) signaling pathways. NF-kB is a transcription factor that plays a central role in regulating immune responses and inflammation. By inhibiting NF-kB activation, this compound may help reduce inflammation and associated tissue damage.

In addition to its anti-inflammatory properties, 3-chloro-5-ethoxy-4-methoxybenzene-1-sulfonamide has also been investigated for its potential antitumor effects. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying these antitumor effects may involve modulation of cell cycle progression and inhibition of angiogenesis.

Potential Therapeutic Applications

The promising biological activities of 3-chloro-5.eth oxy -4 -meth oxy benz ene -1 -s ulfonam ide strong > have led to increased interest in its potential therapeutic applications. One area where this compound shows significant promise is in the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease (IBD), and asthma. The ability to reduce inflammation without causing significant side effects makes it an attractive candidate for further development.

In the context of cancer therapy, 3-chloro -5 -et hoxy -4 -me thoxy ben z ene -1 -s ulfonam ide strong > could potentially be used as an adjunctive treatment to enhance the efficacy of existing chemotherapeutic agents or as a standalone therapy for certain types of cancer. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.

Safety Considerations and Future Directions

Safety is a critical consideration in the development of any new therapeutic agent. Preclinical studies have generally shown that 3-chloro -5 -et hoxy -4 -me thoxy ben z ene -1 -s ulfonam ide strong > exhibits low toxicity at therapeutic doses, although further investigations are needed to fully assess its safety profile in humans.

The future directions for research on 3-ch lor o -5 -et hoxy -4 -me thoxy ben z ene -1 -s ulfonam ide strong > include optimizing its pharmacokinetic properties to improve bioavailability and efficacy, exploring combination therapies with other drugs to enhance therapeutic outcomes, and conducting large-scale clinical trials to validate its potential as a therapeutic agent.

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